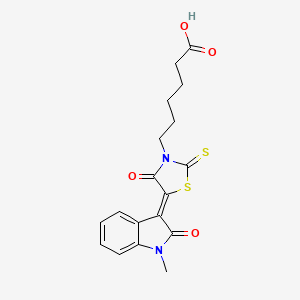

![molecular formula C8H3BrClN3 B2473878 6-溴-4-氯吡咯并[1,2-b]哒嗪-3-腈 CAS No. 1400580-14-4](/img/structure/B2473878.png)

6-溴-4-氯吡咯并[1,2-b]哒嗪-3-腈

描述

6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile is a chemical compound with the CAS Number: 1400580-14-4 . It has a molecular weight of 256.49 and its IUPAC name is 6-bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H3BrClN3/c9-6-1-7-8(10)5(2-11)3-12-13(7)4-6/h1,3-4H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature .科学研究应用

杂环化合物的合成

- 6-溴-4-氯吡咯并[1,2-b]哒嗪-3-腈已用于合成各种杂环化合物。例如,Abdelrazek 等人(2007 年)展示了溴衍生物在与各种化学物质反应中用于提供噻吩、4H-硫代戊环、4H-1,2-恶嗪、4H-哒嗪、吡啶、吡咯并[1,2-b]哒嗪和 N-取代-吡咯衍生物 (Abdelrazek、Ghozlan 和 Michael,2007 年)。

嘧啶衍生物的制备

- Rahimizadeh 等人(2007 年)描述了从相关的溴-二氯-甲基嘧啶合成 5-溴-2-氯-4-甲基-6-(1-甲基肼基)嘧啶。然后用该化合物来生成各种 3-(烷基硫烷基)-7-氯-1,5-二甲基-1H-嘧啶并[4,5-e][1,3,4]噻二嗪衍生物 (Rahimizadeh、Nikpour 和 Bakavoli,2007 年)。

吡啶衍生物的合成

- Yassin(2009 年)探讨了类似化合物 2-氯-4,6-二甲基吡啶-3-腈与各种试剂反应生成吡唑并、异恶唑并和吡啶并喹唑啉衍生物。这些化合物具有潜在的生物活性 (Yassin,2009 年)。

药理上有用衍生物的开发

- Sotelo 和 Raviña(2002 年)讨论了使用铃木交叉偶联反应对 4-溴-6-氯-3-苯基哒嗪进行区域选择性芳基化。这种方法促进了各种药理学上重要的哒嗪衍生物的产生 (Sotelo 和 Raviña,2002 年)。

在抗菌研究中的应用

- Bogdanowicz 等人(2013 年)合成了 2-溴-4-(吡咯烷-1-基)吡啶-3-腈衍生物,并评估了其对各种需氧和厌氧菌的抗菌活性,突出了其在抗菌研究中的潜力 (Bogdanowicz 等人,2013 年)。

安全和危害

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

未来方向

作用机制

Target of Action

Similar compounds have been evaluated for their inhibitory activity against egfr and her2 .

Mode of Action

If it acts similarly to related compounds, it may interact with its targets (such as EGFR and HER2) and inhibit their activity .

Biochemical Pathways

If it inhibits EGFR and HER2, it could potentially affect pathways related to cell growth and proliferation .

Result of Action

If it acts as an inhibitor of EGFR and HER2, it could potentially suppress cell growth and proliferation .

属性

IUPAC Name |

6-bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClN3/c9-6-1-7-8(10)5(2-11)3-12-13(7)4-6/h1,3-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAKDBSHORTLIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C=NN2C=C1Br)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-N-(4-chlorophenyl)-2-[(4-methylphenyl)diazenyl]-2-[(4-methylphenyl)hydrazinylidene]acetamide](/img/structure/B2473796.png)

![5-Acetyl-6-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridine-3-carbonitrile](/img/structure/B2473800.png)

![7-(3-chloro-4-methylphenyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2473801.png)

![4-(1-Azepanyl)-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B2473805.png)

![4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2473809.png)

![Methyl 2-[2-[2-(4-bromoanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2473816.png)

![methyl 4-(((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate](/img/structure/B2473818.png)